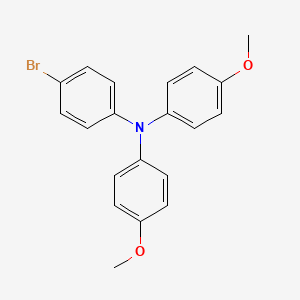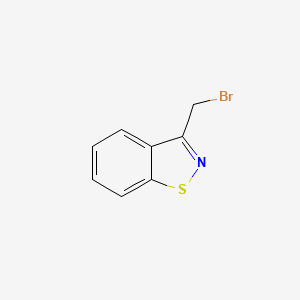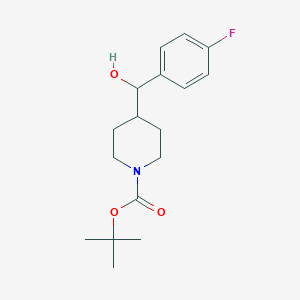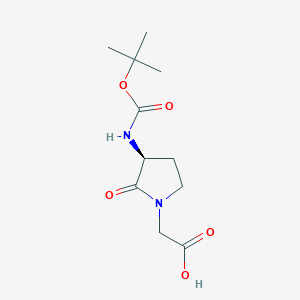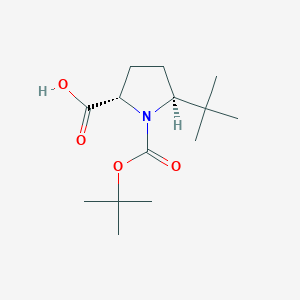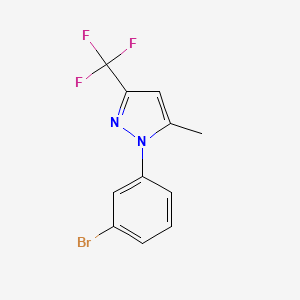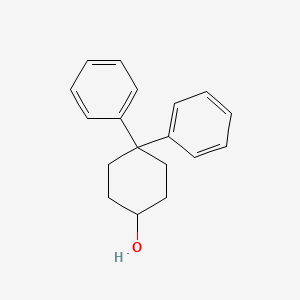
4,4-Diphenylcyclohexanol
Overview
Description
4,4-Diphenylcyclohexanol is an organic compound with the molecular formula C₁₈H₂₀O. It consists of a cyclohexane ring with two phenyl groups (benzene rings) attached to it . This compound is known for its unique structural properties and is used in various scientific research applications.
Biochemical Analysis
Biochemical Properties
4,4-Diphenylcyclohexanol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including oxidoreductases and hydrolases. These interactions often involve the hydroxyl group of this compound, which can form hydrogen bonds with active sites of enzymes, thereby influencing their catalytic activity. Additionally, this compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme and reaction conditions .
Cellular Effects
The effects of this compound on cellular processes are diverse. In various cell types, including cancer cells and normal somatic cells, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes. It also affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as proteins and nucleic acids. These interactions can lead to enzyme inhibition or activation, depending on the context. For example, this compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing phosphorylation of target proteins. Additionally, it can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. Studies in animal models have shown that high doses of this compound can cause liver and kidney damage, as well as disruptions in normal metabolic processes. Threshold effects have been observed, where a specific dosage level triggers significant physiological changes, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. One of the key metabolic pathways involves the oxidation of the hydroxyl group to form corresponding ketones or carboxylic acids. Enzymes such as cytochrome P450 oxidases play a crucial role in this process. Additionally, this compound can influence metabolic flux by altering the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. Once inside the cell, this compound can be transported to different cellular compartments, including the cytoplasm, nucleus, and mitochondria. Transport proteins such as ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters facilitate the movement of this compound across cellular membranes. The localization and accumulation of this compound within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in various cellular compartments, including the endoplasmic reticulum, Golgi apparatus, and lysosomes. The targeting of this compound to specific subcellular compartments is often mediated by targeting signals and post-translational modifications. These modifications can direct this compound to specific organelles, where it can exert its biochemical effects. The subcellular localization of this compound can also influence its interactions with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4-Diphenylcyclohexanol can be synthesized through the hydrogenation of 4,4-diphenyl-2-cyclohexen-1-one. The process involves dissolving the compound in an organic solvent such as tetrahydrofuran (THF) and hydrogenating it in the presence of a nickel catalyst with hydrogen. The reaction is carried out at temperatures ranging from 0°C to 100°C .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4,4-Diphenylcyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of a palladium or nickel catalyst.
Substitution: Substitution reactions can occur with halogens or other electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically results in the formation of cyclohexane derivatives .
Scientific Research Applications
4,4-Diphenylcyclohexanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4-Diphenylcyclohexanol involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
4,4-Diphenylcyclohexanone: This compound is structurally similar but contains a ketone group instead of a hydroxyl group.
4,4-Diphenylcyclohexane: This compound lacks the hydroxyl group present in 4,4-Diphenylcyclohexanol.
Uniqueness: this compound is unique due to its hydroxyl group, which imparts different chemical reactivity and physical properties compared to its analogs. This makes it valuable in specific applications where the hydroxyl group plays a crucial role .
Properties
IUPAC Name |
4,4-diphenylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c19-17-11-13-18(14-12-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,19H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQQLWRHPNEFIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450168 | |
| Record name | 4,4-DIPHENYLCYCLOHEXANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42420-85-9 | |
| Record name | 4,4-DIPHENYLCYCLOHEXANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthetic significance of 4,4-Diphenylcyclohexanol?
A1: this compound serves as a crucial intermediate in the multi-step synthesis of MS-325. [] This compound can be synthesized from benzoin using readily available reagents through a practical five-step process. [] This makes it a valuable building block in organic synthesis, particularly for potential pharmaceutical applications.
Q2: Is there a method for preparing this compound suitable for large-scale production?
A2: Yes, a practical and scalable preparation method for this compound has been described. [] This process is suitable for manufacturing due to its reliance on readily available reagents and its potential for scale-up. [] This is particularly relevant for industries involved in the synthesis of pharmaceuticals or other complex organic molecules where this compound is a key intermediate.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


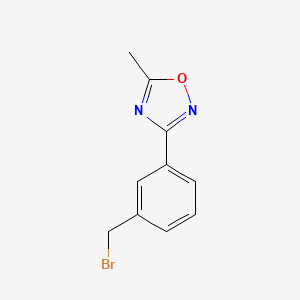
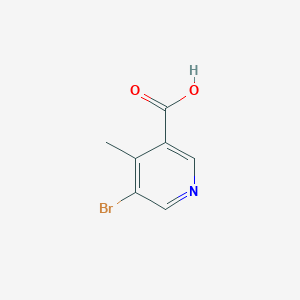
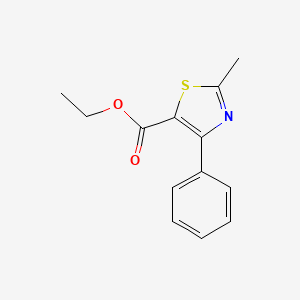
![2-[(Thien-3-ylmethyl)thio]benzoic acid](/img/structure/B1337256.png)

